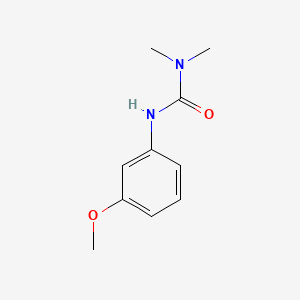

3-(3-Methoxyphenyl)-1,1-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDUKFUILQWOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182444 | |

| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28170-54-9 | |

| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 3 Methoxyphenyl 1,1 Dimethylurea

Fundamental Synthetic Routes to Substituted Urea (B33335) Cores

The foundational methods for synthesizing substituted ureas like 3-(3-Methoxyphenyl)-1,1-dimethylurea primarily rely on the formation of the urea linkage through condensation and carbonylation reactions.

Amine-Isocyanate Condensation Reactions for Urea Formation

A prevalent and straightforward method for forming the urea moiety is the reaction between an amine and an isocyanate. commonorganicchemistry.com In the context of this compound, this would involve the condensation of 3-methoxyphenyl (B12655295) isocyanate with dimethylamine. This reaction is typically conducted in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the nucleophilic amine makes this a highly efficient route.

A related classical approach involves the reaction of an amine with sodium or potassium cyanate (B1221674) in an aqueous solution, often in the presence of an acid like hydrochloric acid. thieme-connect.com This method, while simple, can require extended reaction times and elevated temperatures. thieme-connect.com The reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the amine. nih.gov

Another variation is the Curtius rearrangement, which can be useful when the starting material is a carboxylic acid instead of an amine. commonorganicchemistry.com This process involves the conversion of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to form the desired urea. organic-chemistry.org

The table below summarizes key aspects of amine-isocyanate condensation and related methods.

| Reagents | Conditions | Key Features |

| Amine + Isocyanate | Room temperature, various solvents (DMF, THF, DCM) | Simple, efficient, no base required. commonorganicchemistry.com |

| Amine + Potassium Cyanate | Aqueous solution, acid catalyst, heating | Classical method, can have long reaction times. thieme-connect.com |

| Carboxylic Acid (via Acyl Azide) + Amine | Involves Curtius rearrangement to form isocyanate | Useful when the corresponding amine is not readily available. commonorganicchemistry.comorganic-chemistry.org |

Carbonylation Strategies in Phenylurea Synthesis

Carbonylation reactions provide an alternative to the use of pre-formed isocyanates for the synthesis of phenylureas. These methods introduce the carbonyl group of the urea structure from a different source.

One common strategy involves the use of phosgene (B1210022) or its safer solid substitute, triphosgene (B27547). commonorganicchemistry.com The reaction of an amine with phosgene or triphosgene generates an isocyanate in situ, which then reacts with another amine to form the urea. commonorganicchemistry.combeilstein-journals.org Careful control of the reaction conditions and order of reagent addition is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Oxidative carbonylation of amines is another significant approach. This involves reacting an amine with carbon monoxide in the presence of an oxidant and a catalyst, often based on palladium. dtu.dkacs.org For instance, the palladium-catalyzed oxidative carbonylation of a primary amine or a mixture of a primary and a secondary amine can yield symmetrically disubstituted or trisubstituted ureas, respectively. acs.org These reactions are typically carried out under pressure with a mixture of carbon monoxide and air. acs.org

The use of carbamates, such as phenyl carbamates, can also lead to urea formation upon reaction with an amine. commonorganicchemistry.com However, these reactions can be reversible and may lead to side products. commonorganicchemistry.com

The following table outlines different carbonylation strategies for phenylurea synthesis.

| Carbonyl Source | Key Reagents/Catalysts | Description |

| Phosgene/Triphosgene | Amine | In situ formation of isocyanate, which reacts with another amine. commonorganicchemistry.combeilstein-journals.org |

| Carbon Monoxide | Amine, Oxidant, Palladium catalyst | Oxidative carbonylation of amines to form ureas. dtu.dkacs.org |

| Carbamates | Amine | Reaction of a carbamate (B1207046) with an amine to yield a urea. commonorganicchemistry.com |

Advanced and Green Synthetic Approaches

In recent years, the development of more efficient, selective, and environmentally friendly methods for urea synthesis has been a major focus. These advanced approaches include palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the application of green chemistry principles.

Palladium-Catalyzed Cross-Coupling Reactions for Arylureas

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl ureas. researchgate.net These methods typically involve the reaction of an aryl halide with urea or a substituted urea in the presence of a palladium catalyst and a suitable ligand. researchgate.net For example, the arylation of urea with aryl halides using a Pd2dba3-CHCl3/Xantphos catalyst system and cesium carbonate as a base can produce symmetrical N,N'-diarylureas in good yields. researchgate.net

A one-pot protocol has been developed for the synthesis of unsymmetrical N,N'-diarylureas, which involves the palladium-catalyzed arylation of a protected urea, followed by deprotection and a second arylation step. acs.org The use of specific ligands, such as biaryl phosphines, has been instrumental in the rapid development and success of these C-N cross-coupling reactions. acs.org

Microwave-Assisted Synthesis Techniques for Urea Derivatives

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. thieme-connect.comresearchgate.net The synthesis of N-monosubstituted ureas from the reaction of amines with potassium cyanate can be significantly expedited using microwave irradiation, often in water as a solvent. thieme-connect.comthieme-connect.comresearchgate.net This technique has been shown to be effective for a wide range of amines and provides ureas in high purity. thieme-connect.comresearchgate.net

For instance, a simple and efficient method for synthesizing monosubstituted ureas involves the microwave irradiation of a mixture of an amine, potassium cyanate, and ammonium (B1175870) chloride in water at 120 °C, yielding the desired products in good to excellent yields within 15 minutes. chemistryviews.org This approach is compatible with various functional groups, making it a versatile tool for the preparation of urea derivatives. chemistryviews.org

Principles and Applications of Green Chemistry in Urea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ureaknowhow.com In the context of urea synthesis, this translates to developing more sustainable and environmentally benign methodologies.

A key focus of green urea synthesis is the use of renewable feedstocks and energy sources. rsc.org One approach involves the production of "green ammonia" from renewable hydrogen (produced via water electrolysis) and nitrogen from the air, which is then reacted with captured carbon dioxide to produce urea. ureaknowhow.comkapsom.com This process significantly reduces the carbon footprint compared to the conventional Haber-Bosch process, which relies on fossil fuels. ureaknowhow.comrsc.org

Another innovative green route is the direct electrochemical synthesis of urea from nitrogen gas and carbon dioxide at ambient temperature and pressure. acs.org This method utilizes a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets and bypasses the high-temperature and high-pressure conditions of traditional urea production. acs.org

The use of less toxic reagents is also a core principle of green chemistry. Replacing hazardous chemicals like phosgene with safer alternatives such as dimethyl carbonate or even urea itself as a carbonyl source aligns with this goal. nih.govorganic-chemistry.org For example, the reaction of amines with urea can produce ureido-functionalized compounds, avoiding the need for toxic isocyanate reagents by generating the reactive isocyanate intermediate in situ. nih.gov

The following table summarizes some green chemistry approaches in urea synthesis.

| Green Approach | Description | Key Advantages |

| Green Ammonia Feedstock | Utilizes renewable hydrogen and captured CO2. ureaknowhow.comkapsom.com | Reduces fossil fuel dependence and greenhouse gas emissions. rsc.org |

| Electrochemical Synthesis | Direct conversion of N2 and CO2 to urea at ambient conditions. acs.org | Bypasses energy-intensive Haber-Bosch process. acs.org |

| Safer Reagents | Replacement of phosgene with alternatives like dimethyl carbonate or urea. nih.govorganic-chemistry.org | Reduces toxicity and environmental hazards. beilstein-journals.org |

| "On-Water" Synthesis | Using water as a solvent for isocyanate-amine reactions. organic-chemistry.org | Avoids volatile organic compounds and simplifies product isolation. organic-chemistry.org |

Regioselective Functionalization and Derivatization

Regioselective functionalization allows for the precise modification of a molecule at a specific position. For this compound, derivatization can be targeted at either the phenyl ring or the urea nitrogen atoms.

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) (-OCH₃) group and the urea moiety. The methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.orglibretexts.org The urea group, specifically the nitrogen atom attached to the ring, also directs ortho- and para- due to its ability to donate a lone pair of electrons into the aromatic system through resonance. libretexts.org

In the case of this compound, the positions ortho to the methoxy group are C2 and C4, and the para position is C6. The urea substituent is at C3. Therefore, the most activated positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent urea substituent at C3 may influence the regioselectivity between these positions.

Hydroxylation: Direct hydroxylation of the aromatic ring can be challenging. A common strategy involves a multi-step sequence, such as ortho-lithiation followed by reaction with an electrophilic oxygen source or a boronate ester, which can then be oxidized. For anisole (B1667542) derivatives, rare-earth-catalyzed C-H activation has been shown to be effective for functionalization at the ortho-position. nih.gov A similar strategy could foreseeably be applied to this compound.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) is a fundamental method for functionalizing aromatic rings. wikipedia.orgwikipedia.org The reaction of this compound with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield halogenated derivatives. libretexts.org The primary products would be the 2-, 4-, and 6-halo-substituted isomers, with the exact ratio depending on reaction conditions and steric factors.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Group(s) | Predicted Reactivity | Potential Products (with Electrophile E⁺) |

| C2 | Ortho to -OCH₃ | Highly Activated | 2-E-3-(3-Methoxyphenyl)-1,1-dimethylurea |

| C4 | Ortho to -OCH₃, Para to Urea | Highly Activated | 4-E-3-(3-Methoxyphenyl)-1,1-dimethylurea |

| C6 | Para to -OCH₃ | Highly Activated | 6-E-3-(3-Methoxyphenyl)-1,1-dimethylurea |

| C5 | Meta to -OCH₃, Ortho to Urea | Less Activated | Minor or no product |

The urea moiety of this compound possesses a secondary amine N-H bond, which is a key site for functionalization through alkylation and acylation.

Alkylation: The direct N-alkylation of ureas can be complicated by competing O-alkylation, which forms isourea derivatives. google.com However, specific conditions have been developed to favor N-alkylation. One effective method involves the reaction of the urea with an alkylating agent (such as an alkyl halide) in the presence of a solid base and a phase transfer catalyst. google.com Another approach utilizes N,N-dimethylformamide dialkyl acetals as the alkyl source, which can achieve N-alkylation under mild, metal-free conditions. researchgate.net For this compound, reaction with an alkyl halide (R-X) under basic conditions would yield the corresponding N-alkylated product, 3-alkyl-3-(3-methoxyphenyl)-1,1-dimethylurea.

Acylation: The N-H bond can readily undergo acylation upon reaction with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction would convert the secondary amine of the urea into a tertiary amide, yielding N-acyl derivatives.

Purification and Characterization Techniques for Synthetic Products

Following synthesis and derivatization, the resulting products must be purified and their structures confirmed.

Purification: Standard laboratory techniques are employed for the purification of this compound and its derivatives.

Crystallization: As many urea derivatives are crystalline solids, crystallization from a suitable solvent or solvent mixture is a common and effective method for purification. atamankimya.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, flash column chromatography using silica (B1680970) gel is a standard technique. thieme-connect.com The choice of eluent (mobile phase) depends on the polarity of the products.

Characterization: A combination of spectroscopic methods is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For derivatives, changes in chemical shifts and coupling constants confirm the position of new functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The urea carbonyl (C=O) stretch is typically observed around 1630-1680 cm⁻¹, and the N-H stretch appears as a broad peak around 3300-3500 cm⁻¹. Disappearance of the N-H peak would confirm successful N-alkylation or N-acylation.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Table 2: Hypothetical Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons (approx. 6.8-7.3 ppm), N-H proton (variable, broad), methoxy protons (-OCH₃, approx. 3.8 ppm, singlet), and dimethylamino protons (-N(CH₃)₂, approx. 3.0 ppm, singlet). |

| ¹³C NMR | Resonances for aromatic carbons, the urea carbonyl carbon (approx. 155-160 ppm), the methoxy carbon (approx. 55 ppm), and the dimethylamino carbons (approx. 36 ppm). |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch), ~1250 (C-O stretch). |

| MS (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight (C₁₀H₁₄N₂O₂ = 194.23 g/mol ). |

Exploration of 1,1-Dimethylurea (B72202) as a Key Intermediate in Synthesis

1,1-Dimethylurea is a fundamental building block in organic synthesis. nih.gov It is a white crystalline powder, soluble in water and some organic solvents, making it a versatile reagent. rsc.org Its utility stems from its bifunctional nature, possessing both a nucleophilic N-H group and two methyl groups on the other nitrogen.

In the context of synthesizing the title compound, 1,1-dimethylurea serves as the source of the dimethylurea moiety. The most common synthetic route to N-aryl ureas involves the reaction of an amine with an isocyanate. Therefore, this compound would typically be synthesized by reacting 3-methoxyaniline with a suitable electrophilic partner that can install the -C(O)N(CH₃)₂ group, or alternatively, by reacting 1,1-dimethylurea with a reagent that introduces the 3-methoxyphenyl group. Generally, 1,1-dimethylurea is used as a precursor or reagent in the production of more complex molecules, including pharmaceuticals and agrochemicals, highlighting its importance as a key intermediate. rsc.orgacs.org

Molecular Mechanisms of Action and Biochemical Interactions of 3 3 Methoxyphenyl 1,1 Dimethylurea

Primary Biochemical Targets and Ligand-Binding Interactions

The primary mode of action for 3-(3-Methoxyphenyl)-1,1-dimethylurea, also known as metobromuron (B166326), is the inhibition of photosynthetic electron transport at Photosystem II (PSII). herts.ac.uknih.gov PSII is a critical multi-subunit enzyme complex located in the thylakoid membranes of chloroplasts, responsible for light-driven water oxidation and plastoquinone (B1678516) reduction. capes.gov.brapvma.gov.au Metobromuron disrupts this process by interfering with the electron flow at the acceptor side of PSII. capes.gov.brnih.gov

Specifically, it acts as a competitive inhibitor, displacing the native secondary quinone electron acceptor, plastoquinone (PQ), from its binding site (the QB site) on the D1 protein, a core subunit of the PSII reaction center. apvma.gov.aunih.gov By occupying the QB binding niche, metobromuron effectively blocks the transfer of electrons from the primary quinone acceptor (QA) to QB. apvma.gov.auresearchgate.net This interruption halts the entire linear electron transport chain, which in turn stops CO2 fixation and the production of ATP, ultimately leading to plant death. researchgate.net Studies comparing various PSII-inhibiting herbicides have characterized metobromuron as having an intermediate inhibitory effect and binding affinity for the QB site compared to other compounds like diuron (B1670789) or terbuthylazine. capes.gov.brapvma.gov.aunih.gov

The binding site for metobromuron is a specific pocket on the D1 protein known as the QB niche. apvma.gov.aunih.gov This site is highly conserved across different plant species. nih.gov The interaction between metobromuron and the D1 protein is primarily hydrophobic, a key determinant for the inhibitory activity of phenylurea herbicides. researchgate.net

Molecular docking studies have provided insights into the specific amino acid residues that form this binding pocket and are in close contact with the metobromuron molecule. These interactions stabilize the inhibitor within the QB site, preventing the binding of the native plastoquinone. While metobromuron does not form hydrogen bonds with key residues like His215, which are formed by more potent inhibitors like diuron, it establishes several non-covalent interactions with surrounding amino acids. capes.gov.brapvma.gov.au The specific residues in Pisum sativum (pea) that are in close proximity (<4 Å) to the bound metobromuron molecule have been identified through these computational models.

Table 1: Amino Acid Residues in the D1 Protein QB Binding Site Interacting with this compound *

| Interacting Amino Acid |

|---|

| Phe211 |

| His215 |

| Val219 |

| Ala251 |

| Phe255 |

| Ser264 |

| Phe265 |

| Leu271 |

Data derived from molecular docking analysis on the D1 protein of Pisum sativum. apvma.gov.au

The interaction between metobromuron and the PSII complex has been investigated using both spectroscopic and structural analysis techniques. A key spectroscopic method employed is the analysis of chlorophyll (B73375) a fluorescence kinetics, often measured as the OJIP transient (a polyphasic fluorescence rise). capes.gov.br This technique allows for a functional assessment of the inhibitor's effect on PSII photochemistry. Treatment of isolated thylakoids with metobromuron causes characteristic changes in the fluorescence signal, particularly an increase in the fluorescence intensity at the J-step (VJ), which is indicative of the blockage of electron transfer from QA to QB. capes.gov.br The concentration of metobromuron required to cause a 50% inhibition of PSII activity (I50) can be determined from these fluorescence measurements.

Structural insights are primarily derived from computational molecular docking simulations, which model the interaction between the inhibitor (ligand) and its protein target. apvma.gov.au These models use the high-resolution crystal structures of plant PSII to predict the most likely binding pose of metobromuron within the QB pocket. apvma.gov.au These analyses not only identify the interacting amino acids but also allow for the calculation of binding energies, which provide a quantitative measure of the affinity of the inhibitor for its target site. capes.gov.br

Table 2: Calculated Binding Affinity of Metobromuron to the D1 Protein QB Site *

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Solvation Free Energy (ΔG |

-7.2 | The free energy change when the inhibitor binds to the protein in a solvent. |

| Free Energy of Assembly Dissociation (ΔG |

6.8 | The free energy required to dissociate the inhibitor-protein complex. |

Values for metobromuron were shown to be lower (indicating weaker binding) than for herbicides like diuron, terbuthylazine, and metribuzin (B1676530) in the same study. capes.gov.br

While the primary target of this compound is the D1 protein, the profound disruption of photosynthesis can lead to secondary effects on other enzyme systems. The blockage of the electron transport chain causes an over-reduction of the PSII acceptor side, leading to the formation of reactive oxygen species (ROS). This induced oxidative stress can, in turn, damage and inhibit various cellular enzymes. nih.govresearchgate.net

Studies on other PSII-inhibiting herbicides, such as metamitron, have shown that this disruption can impact the activity of key photosynthetic enzymes like RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), the central enzyme of carbon fixation. usda.govnih.gov Furthermore, enzymes involved in cellular energy metabolism, such as the oxidoreductase NADH-dependent malate (B86768) dehydrogenase (MDH) and pyruvate (B1213749) kinase (PK), have also been shown to be moderately inhibited, affecting respiration. usda.gov While direct studies on metobromuron's effect on these specific enzymes are not extensively documented, the shared primary mechanism of action suggests that similar secondary effects on enzymes like RuBisCO and various oxidoreductases are plausible. usda.gov Oxidoreductases are known to be critical in managing cellular stress, and their activity can be altered in response to herbicide-induced toxicity.

The impact of this compound extends beyond the immediate inhibition of photosynthesis. One of the most significant perturbations is its own metabolism within the plant. Plant metabolism studies on potatoes and rotational crops have shown that the parent metobromuron compound is extensively metabolized and often not detectable at harvest. nih.gov The primary metabolic pathway involves demethylation and hydrolysis, leading to the formation of major metabolites. capes.gov.brnih.gov

Key identified metabolites include:

4-bromophenylurea : A major metabolite found in potato tubers and spinach. capes.gov.brnih.gov

Desmethyl-metobromuron : Also detected in significant amounts in potato tubers. nih.gov

4-bromoaniline : The terminal metabolite to which total hydrolysable residues are analyzed. capes.gov.br

The presence and transformation of these compounds represent a significant perturbation of the plant's metabolic system as it attempts to detoxify the xenobiotic.

Furthermore, research on the closely related phenylurea herbicide DCMU (Diuron) has demonstrated effects on metabolic pathways entirely independent of photosynthesis. Studies in Euglena gracilis showed that DCMU inhibits the G₂/M phase transition of the cell cycle, an effect that was also observed in non-photosynthetic mutant cells. This indicates that phenylurea herbicides can have direct targets in cell division pathways, representing a critical perturbation of a fundamental cellular process beyond photosynthesis.

Inhibition of Photosystem II (PSII) Electron Transport in Plant Systems

Cellular and Subcellular Responses

Upon entering the plant, typically through the roots, this compound is translocated upwards to the leaves and buds. nih.gov Its distribution within the leaf tissue, however, can be somewhat restricted. Studies have shown that unlike some other phenylurea herbicides, metobromuron tends to be confined mainly to the tracheal veins (the plant's vascular tissue).

The primary cellular response is the manifestation of its biochemical action: the cessation of photosynthesis. This leads to a cascade of secondary responses. The inability to fix carbon starves the plant of energy, and the blockage of the electron transport chain leads to the generation of highly damaging reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components like lipids, proteins, and nucleic acids. researchgate.netnih.gov This oxidative stress is a key factor in the development of visible symptoms like chlorosis (yellowing) and necrosis (tissue death), ultimately leading to the death of the plant. researchgate.net

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound (Metobromuron) | 3060-89-7 | C₉H₁₁BrN₂O₂ |

| Diuron | 330-54-1 | C₉H₁₀Cl₂N₂O |

| Terbuthylazine | 5915-41-3 | C₉H₁₆ClN₅ |

| Metribuzin | 21087-64-9 | C₈H₁₄N₄OS |

| Plastoquinone | 4299-59-6 | C₅₃H₈₀O₂ |

| 4-Bromophenylurea | 1967-25-5 | C₇H₇BrN₂O |

| Desmethyl-metobromuron | 2163-69-1 | C₈H₉BrN₂O₂ |

| 4-bromoaniline | 106-40-1 | C₆H₆BrN |

| Metamitron | 41394-05-2 | C₁₀H₁₀N₄O |

| Ribulose-1,5-bisphosphate (RuBP) | 24218-05-5 | C₅H₁₂O₁₁P₂ |

Impact on Chloroplast Structure and Function

The primary mode of action for this compound, like other phenylurea herbicides, is the inhibition of photosynthesis. researchgate.net Its principal target is Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts. ucanr.eduresearchgate.net

The compound specifically acts as an inhibitor of plastoquinone (PQ) binding to the D1 protein within the PSII complex. unl.edu It binds to the QB binding site on the D1 protein, effectively blocking the docking of plastoquinone. nih.govatamanchemicals.com This action interrupts the photosynthetic electron transport chain, halting the flow of electrons from PSII. atamanchemicals.comnih.gov

The consequences of this blockage are significant for chloroplast function:

Inhibition of ATP and NADPH Synthesis: The interruption of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, another essential energy-carrying molecule, is also halted. unl.edu

Cessation of CO2 Fixation: Without the energy (ATP) and reducing power (NADPH) generated by the light-dependent reactions, the plant cannot fix carbon dioxide to produce the carbohydrates needed for growth and survival. unl.edu

Structural Damage: The blockage of electron transport leads to an over-energized state in the PSII reaction center, promoting the formation of highly reactive molecules that cause oxidative damage. This results in the destruction of lipids and proteins, leading to the disintegration of the thylakoid membranes and compromising the structural integrity of the chloroplasts. ucanr.eduresearchgate.net

Influence on Reactive Oxygen Species (ROS) Generation and Scavenging Systems

The inhibition of the electron transport chain at PSII by this compound is a direct cause of severe oxidative stress. unl.edu When the electron flow is blocked, the energy from absorbed light cannot be dissipated through the normal photochemical pathway. This excess energy is transferred to molecular oxygen (³O₂), leading to the formation of highly reactive oxygen species (ROS). researchgate.net

Key events in this process include:

Formation of Superoxide (B77818) and Singlet Oxygen: The primary ROS formed is the superoxide anion radical (O₂⁻•), which is generated when electrons are passed to oxygen. frontiersin.org This can lead to the subsequent formation of other ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are extremely damaging to cellular components. nih.gov

Lipid Peroxidation: ROS, particularly hydroxyl radicals, attack the polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process degrades membranes, leading to a loss of cellular compartmentalization and leakage of cellular contents. ucanr.edunih.gov Malondialdehyde (MDA) is a common marker used to quantify the extent of this lipid damage. nih.govmdpi.com

Impact on Scavenging Systems: Plants possess a sophisticated antioxidant defense system to neutralize ROS, comprising both enzymatic and non-enzymatic components. nih.gov However, the massive and sudden increase in ROS production caused by PSII inhibitors can overwhelm this system. While the plant may attempt to upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), and increase levels of antioxidants such as ascorbate (vitamin C) and glutathione (B108866), the continuous generation of ROS often leads to the depletion of these defenses and ultimately, cell death. nih.govmdpi.com

Cellular Uptake, Translocation, and Compartmentalization in Plant Cells

The effectiveness of this compound as a systemic herbicide depends on its ability to be absorbed by the plant, move to its site of action, and accumulate to a sufficient concentration. Phenylurea herbicides are typically absorbed by both the roots and shoots of plants. ucanr.edu

Following uptake, translocation primarily occurs through the xylem, the plant's water-conducting tissue. ucanr.edu This means the compound moves upwards with the flow of water from the roots to the leaves. This mode of transport is influenced by the compound's physicochemical properties, such as its water solubility and its octanol-water partition coefficient (Kow), which affects its mobility and adsorption to soil particles. nih.gov

Once inside the plant cells, the ultimate destination and site of action is the chloroplast. The compound must cross several membranes to reach the thylakoid, where the PSII complex is located. The accumulation within the chloroplasts is crucial for its herbicidal activity, as this is where it binds to the D1 protein and inhibits photosynthesis. ucanr.edu

Quantitative Structure-Activity Relationship (QSAR) Studies for Biochemical Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. uniroma1.it For phenylurea herbicides, QSAR models are invaluable for predicting their efficacy and understanding the structural features that govern their interaction with the target site. nih.govacs.org

Influence of Substituents on the Phenyl Ring on Biological Activity

The nature and position of substituents on the phenyl ring of the urea (B33335) molecule are critical determinants of its herbicidal activity. researchgate.netnih.gov QSAR studies have elucidated how these substituents modulate the compound's efficacy.

Steric Factors: The size and shape of the substituents (spatial structural descriptors) also play a crucial role. nih.govacs.org The substituents must allow the molecule to fit correctly into the QB binding niche on the D1 protein.

| Substituent Property | Influence on Herbicidal Activity |

| Electronic Effects | Electron-withdrawing groups generally increase activity. |

| Hydrophobicity | An optimal level of hydrophobicity is required for membrane transport and binding. |

| Steric Properties | The size and shape of substituents must be compatible with the binding site. |

Role of the Dimethylurea Moiety in Target Recognition

The dimethylurea portion of the molecule is essential for its binding to the D1 protein and, therefore, for its herbicidal action. nih.govscience.gov This moiety is directly involved in forming critical interactions within the binding pocket of the D1 protein.

Structural studies of herbicide binding to the QB site reveal that the urea group acts as a hydrogen bond donor and acceptor. The N-H group of the urea bridge can form a hydrogen bond with the backbone carbonyl of a serine residue (e.g., Ser264 in spinach), while one of the carbonyl oxygens can interact with another amino acid residue. The two methyl groups on the terminal nitrogen contribute to the hydrophobic interactions within the binding site, further stabilizing the herbicide-protein complex. These interactions anchor the molecule in place, preventing the binding of the native plastoquinone and blocking electron flow. unl.edunih.gov

| Moiety Component | Interaction with D1 Protein |

| Urea N-H group | Forms hydrogen bonds with amino acid residues (e.g., Serine). |

| Urea Carbonyl Oxygen | Participates in hydrogen bonding. |

| Dimethyl Groups | Engage in hydrophobic interactions, stabilizing the binding. |

Development and Validation of QSAR Models for Predictive Biology

The development of robust and predictive QSAR models follows a systematic process, as outlined by best practices and regulatory guidelines like those from the Organisation for Economic Co-operation and Development (OECD). uniroma1.itnih.govresearchgate.net

The typical workflow for creating a QSAR model for phenylurea herbicides includes:

Data Set Preparation: A diverse set of phenylurea compounds with experimentally determined biological activities (e.g., IC₅₀ for PSII inhibition) is compiled. This dataset is then randomly divided into a training set, used to build the model, and a test set (or external validation set), used to evaluate its predictive power. acs.orgresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including spatial, electronic, and hydrophobic properties. nih.govacs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). nih.govacs.org

Model Validation: This is a critical step to ensure the model is robust, reliable, and predictive. nih.govqsardb.org

Internal Validation: Techniques like leave-one-out cross-validation (Q² or q²) are used to assess the model's internal robustness on the training set. uniroma1.itresearchgate.net

External Validation: The model's ability to predict the activity of new compounds is tested using the independent test set. The coefficient of determination (R²) between the predicted and experimental values for the test set is a key metric. uniroma1.itresearchgate.net

Applicability Domain (AD): The AD of the model is defined to specify the chemical space within which the model can make reliable predictions. nih.govresearchgate.net

A recent study on phenylurea herbicides developed QSAR models where a Random Forest model showed excellent predictive performance, with an R² value of 0.90, meeting OECD requirements for a valid model. nih.govacs.org Such validated models are powerful tools for predicting the herbicidal efficacy of new or untested phenylurea compounds based solely on their chemical structure.

Comparative Biochemical Analysis with Related Phenylurea Inhibitors (e.g., Diuron, Metoxuron)

The herbicidal activity of phenylurea compounds, including this compound, stems from their ability to inhibit photosynthesis. acs.org This action is primarily achieved by interrupting the photosynthetic electron transport chain in Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. nih.govresearchgate.net A comparative analysis of this compound with other well-known phenylurea herbicides such as Diuron and Metoxuron (B1676524) reveals the nuanced ways in which chemical structure influences biochemical interactions and inhibitory potency.

The core mechanism of action for these phenylurea inhibitors is their binding to the QB binding niche on the D1 protein of the PSII complex. mdpi.com This binding is competitive with plastoquinone, the native molecule that shuttles electrons from PSII. By occupying this site, the herbicide blocks the electron flow from the primary quinone acceptor, QA , to the secondary quinone acceptor, QB . mdpi.com This blockage halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant cell death. nih.gov

The differences in the biochemical activity between this compound, Diuron, and Metoxuron can be largely attributed to the substitutions on their phenyl ring. Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have demonstrated that the nature and position of these substituents significantly impact the inhibitor's binding affinity to the D1 protein. nih.gov Factors such as hydrophobicity, electronic properties, and steric hindrance of the substituents play a crucial role. nih.govnih.gov

Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is characterized by two chlorine atoms on the phenyl ring. These halogen substituents are known to enhance the herbicidal activity. nih.gov Metoxuron, or 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea, features both a chlorine atom and a methoxy (B1213986) group. nih.govherts.ac.uk The compound of focus, this compound, possesses a single methoxy group at the meta position of the phenyl ring.

Molecular modeling studies have indicated that phenylurea inhibitors form hydrogen bonds with amino acid residues such as serine 264 within the D1 protein binding site. nih.gov The specific substitutions on the phenyl ring modulate the electronic distribution of the molecule, thereby influencing the strength of these and other hydrophobic interactions. The varying substituents on this compound, Diuron, and Metoxuron lead to different binding affinities and, consequently, different levels of herbicidal efficacy.

Interactive Data Table: Comparison of Phenylurea Inhibitors

| Feature | This compound | Diuron | Metoxuron |

| IUPAC Name | This compound | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea |

| Chemical Structure | A phenyl ring with a methoxy group at the 3-position, attached to a dimethylurea moiety. | A phenyl ring with chlorine atoms at the 3 and 4-positions, attached to a dimethylurea moiety. | A phenyl ring with a chlorine atom at the 3-position and a methoxy group at the 4-position, attached to a dimethylurea moiety. |

| Primary Mechanism | Inhibition of Photosystem II | Inhibition of Photosystem II nih.gov | Inhibition of Photosystem II herts.ac.uk |

| Binding Site | QB binding niche on D1 protein of PSII | QB binding niche on D1 protein of PSII mdpi.com | QB binding niche on D1 protein of PSII nih.gov |

| Key Substituents | 3-methoxy | 3,4-dichloro | 3-chloro, 4-methoxy |

Environmental Fate and Degradation Pathways of 3 3 Methoxyphenyl 1,1 Dimethylurea

Abiotic Transformation Processes in Environmental Matrices

Abiotic degradation, which includes photodegradation, hydrolysis, and sorption, plays a critical role in the environmental behavior of metobromuron (B166326). These processes influence its concentration, mobility, and potential for transport in soil and water systems.

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many phenylurea herbicides in the environment. This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct photolysis occurs when a chemical absorbs solar radiation, leading to its transformation into a higher energy state and subsequent decomposition. For metobromuron, this process is an important degradation route. Studies have reported that the photolytic half-life of metobromuron in aqueous solutions under natural summer sunlight is approximately two months. doi.org

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photoreaction to the number of photons absorbed by the reactant. The determination of quantum yield is crucial for accurately modeling the environmental persistence of a compound. doi.org For phenylurea herbicides, the main photodegradation mechanism often involves the substitution of a halogen atom with a hydroxyl group. doi.org

Table 1: Reported Photolytic Half-Life of Metobromuron

| Compound | Condition | Reported Half-Life | Source |

|---|---|---|---|

| Metobromuron | Natural Sunlight (Summer) | ~2 months | doi.org |

Indirect photolysis involves the degradation of a compound by reactive chemical species that are formed in the environment through the action of sunlight on other substances like nitrate, iron salts, or dissolved organic matter (DOM). rsc.org The most significant of these reactive species in natural waters are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). nih.gov

Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic pollutants. nih.govshd-pub.org.rs The rate of reaction between a contaminant and hydroxyl radicals is a key parameter in assessing the importance of this degradation pathway. While specific rate constants for the reaction of metobromuron with these species are not widely documented in the provided context, the general mechanism involves the radical attacking the aromatic ring or the urea (B33335) side chain, leading to hydroxylation, demethylation, or cleavage of the molecule. nih.gov The presence of substances like nitrates can increase degradation rates by generating these radicals, while high concentrations of dissolved organic matter can sometimes slow down photodegradation by acting as a light screen or a scavenger of the reactive species. rsc.org

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a critical factor in its persistence in aqueous environments and is highly dependent on pH and temperature. nih.gov Urea-based compounds can be susceptible to hydrolysis due to their amide structure. researchgate.net

For metobromuron, hydrolysis is a relatively slow process under neutral environmental conditions. It is considered persistent in water, with a reported half-life (DT₅₀) of 170 days at 20°C and a pH of 7. herts.ac.uk This indicates that hydrolysis is likely a less significant degradation pathway compared to photodegradation or microbial degradation in most environmental scenarios. Generally, the hydrolysis of urea herbicides can be catalyzed by acidic or alkaline conditions, often involving the cleavage of the urea bridge. researchgate.net

Table 2: Hydrolytic Stability of Metobromuron

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Aqueous Hydrolysis DT₅₀ | 170 days | 20°C, pH 7 | herts.ac.uk |

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment, while desorption is the reverse process where the chemical is released back into the solution phase. These dynamics are fundamental to the fate of herbicides in the environment, as they control the concentration of the compound in the soil solution, thereby affecting its mobility, bioavailability, and susceptibility to degradation. mdpi.comwur.nl

Metobromuron exhibits a moderate tendency to be adsorbed by soils. cdnsciencepub.comscilit.com The extent of sorption is a key factor in its potential to leach into groundwater or be transported via surface runoff. Desorption studies show that urea herbicides can be readily released from soils with low to medium organic matter content, but are more strongly retained in soils with very high organic matter. cdnsciencepub.comscilit.com

The primary factor governing the sorption of non-ionic herbicides like metobromuron is the soil organic matter (SOM) content. mdpi.comcdnsciencepub.comscilit.com A significant positive correlation exists between the amount of metobromuron adsorbed and the percentage of organic matter in the soil. cdnsciencepub.comscilit.com This is because organic matter provides hydrophobic surfaces and a variety of functional groups that can interact with the herbicide molecule. mdpi.com

In contrast, the clay content of the soil has not been found to be significantly correlated with the adsorption of metobromuron. cdnsciencepub.comscilit.com While clay minerals can contribute to the sorption of some pesticides, for many phenylurea herbicides, the influence of organic matter is dominant. researchgate.netwur.nlawsjournal.org The relationship between the sorption coefficient (k) and soil organic matter content for several urea herbicides has been described as exponential, highlighting the critical role of SOM in immobilizing these compounds in the soil matrix. cdnsciencepub.comscilit.com

Table 3: Factors Influencing Metobromuron Sorption in Soil

| Soil Component | Influence on Sorption | Correlation | Source |

|---|---|---|---|

| Organic Matter | Primary controlling factor | Significant positive correlation | cdnsciencepub.comscilit.com |

| Clay Content | Not significant | No significant correlation found | cdnsciencepub.comscilit.com |

Sorption and Desorption Dynamics in Soils and Sediments

Sorption Isotherms and Kinetic Models

The sorption of phenylurea herbicides to soil and sediment is a critical process that affects their mobility, bioavailability, and, consequently, their degradation rates. huji.ac.il Sorption behavior is frequently described using isotherm models, with the Freundlich model being well-suited for characterizing the sorption of these herbicides to various sorbents like biochar and soil. scispace.com

The Freundlich equation is given by:

Cs = Kf * Ce1/n

Where:

Cs is the amount of herbicide sorbed to the solid phase (mg/kg).

Ce is the equilibrium concentration of the herbicide in the solution (mg/L).

Kf is the Freundlich sorption coefficient ((mg/kg)/(L/mg)1/n), indicating sorption capacity.

1/n is the Freundlich exponent, related to the nonlinearity of the sorption.

Research on phenylurea herbicides demonstrates that their affinity for sorbents varies based on the specific compound and the properties of the sorbent, such as organic carbon content. huji.ac.ilscispace.com Generally, the parent phenylurea herbicide compounds exhibit relatively low sorption to soil components. oup.com However, their degradation products, particularly aniline (B41778) metabolites, can bind more strongly and potentially irreversibly to soil organic matter. oup.com

While specific sorption data for 3-(3-Methoxyphenyl)-1,1-dimethylurea is limited in the provided context, studies on analogous phenylurea herbicides provide insight into its likely behavior. The sorption affinity often correlates with properties like hydrophobicity. For instance, sorption of herbicides to biochar and soil has been observed in the sequence of linuron (B1675549) > diuron (B1670789) > monuron. scispace.com The organic carbon-normalized sorption coefficient (KOC) is a key parameter for comparing sorption across different soils.

Table 1: Sorption Coefficients for Selected Phenylurea Herbicides in River Sediments

| Herbicide | Sediment Location | KOC (L/kg) |

| Isoproturon (B30282) | Upstream | 60 |

| Downstream | 125 | |

| Chlorotoluron | Upstream | 137 |

| Downstream | 228 | |

| Data sourced from a study on sorption-desorption behavior in Kishon river sediments. huji.ac.il |

Biotic Degradation Processes and Microbial Transformations

Biotic degradation, facilitated by soil and water microorganisms, is the principal mechanism for the breakdown and mineralization of phenylurea herbicides like this compound in the environment. oup.com These processes are crucial as they can lead to the complete conversion of the aromatic compound into carbon dioxide, water, and biomass. oup.com The rate and extent of biodegradation can, however, be slow and exhibit significant spatial variability in agricultural fields. oup.comnih.gov

Microbial Biodegradation Mechanisms (e.g., by Bacteria, Fungi)

The microbial degradation of phenylurea herbicides occurs through mechanisms such as mineralization and co-metabolism. mdpi.com Mineralization is the complete breakdown of the organic pesticide into inorganic substances, serving as a nutrient source for the microorganisms. mdpi.com Co-metabolism involves the fortuitous degradation of the herbicide by enzymes that the microbe produces for other purposes, without using the herbicide as a primary source of carbon and energy. researchgate.net

Both bacteria and fungi are implicated in the degradation of phenylureas. oup.com Several soil fungi are capable of degrading the N,N-dimethyl side chains of these herbicides, though complete mineralization of the phenyl ring by fungi has not been reported. oup.com Bacterial degradation is considered the major pathway for the ultimate breakdown of these compounds. oup.com Often, the complete degradation of a phenylurea herbicide is not accomplished by a single microbial species but by the synergistic activities of a microbial consortium. oup.com

Identification of Key Microbial Strains and Consortia Involved

Specific microbial strains capable of degrading phenylurea herbicides have been isolated and identified from contaminated soils. A key bacterium, Arthrobacter globiformis strain D47, has been shown to degrade a range of phenylurea herbicides, including metoxuron (B1676524), diuron, linuron, monolinuron (B160109), and isoproturon. oup.com Other bacteria are known to degrade related phenylureas, suggesting they may also play a role in metoxuron breakdown. These include strains of Sphingomonas, Bacillus, Pseudomonas, Variovorax, and Delftia. oup.comnih.gov Microbial consortia, where different species perform different steps in the degradation pathway, are also common. oup.comnih.gov

Table 2: Examples of Microbial Strains Involved in Phenylurea Herbicide Degradation

| Microbial Strain/Genus | Herbicide(s) Degraded | Reference |

| Arthrobacter globiformis D47 | Metoxuron, Diuron, Linuron, Monolinuron, Isoproturon | oup.com |

| Sphingomonas sp. (e.g., SRS2, F35) | Isoproturon | oup.comnih.gov |

| Bacillus sphaericus | Linuron | oup.com |

| Ochrobactrum anthropi CD3 | Diuron, Linuron, Chlorotoluron, Fluometuron, Isoproturon | nih.gov |

| Variovorax paradoxus | Involved in consortium-based degradation of Linuron | oup.com |

| Delftia acidovorans | Involved in consortium-based degradation of Linuron | oup.com |

| Pseudomonas sp. | Isoproturon | oup.com |

Enzymatic Pathways in Microbial Metabolism (e.g., Amidases, Hydrolases)

The initial steps in the microbial metabolism of this compound and other N,N-dimethyl-phenylureas typically follow two primary enzymatic pathways:

Hydrolysis: This pathway involves the direct cleavage of the urea side chain from the phenyl ring. This reaction is catalyzed by enzymes such as amidases or amidohydrolases, which break the amide bond. oup.comresearchgate.net For example, Arthrobacter globiformis D47 utilizes a single hydrolytic step to convert isoproturon directly to its corresponding aniline derivative. oup.com

Sequential N-Demethylation: This pathway involves the stepwise removal of the two methyl groups from the terminal nitrogen atom of the urea side chain. oup.com This process yields N-monomethyl and subsequently N-demethylated intermediates before the urea side chain is cleaved. This pathway is utilized by bacteria such as Sphingomonas sp. for the degradation of isoproturon. oup.comnih.gov

Following these initial transformations, the resulting aniline metabolite (3-methoxyaniline) can be further degraded, eventually leading to the cleavage of the aromatic ring and complete mineralization. oup.com

Identification and Characterization of Major Degradation Metabolites and Intermediates

The biodegradation of this compound results in the formation of several key metabolites. Depending on the enzymatic pathway, the primary intermediates are the result of N-demethylation or direct hydrolysis. oup.com The formation of the corresponding aniline metabolite is a common feature in the degradation of phenylurea herbicides. oup.comnih.gov

Table 3: Key Degradation Metabolites of this compound

| Compound Name | Chemical Structure | Role in Degradation Pathway |

| This compound | C₁₀H₁₄N₂O₂ | Parent Compound |

| 3-(3-Methoxyphenyl)-1-methylurea | C₉H₁₂N₂O₂ | N-demethylation intermediate |

| 3-(3-Methoxyphenyl)urea | C₈H₁₀N₂O₂ | N-didemethylation intermediate |

| 3-Methoxyaniline | C₇H₉NO | Hydrolysis product / Final aniline metabolite |

| Metabolites are inferred from the general degradation pathways of N,N-dimethyl-phenylurea herbicides. oup.com |

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Microbial Acclimation)

The rate at which this compound is biodegraded in the environment is not constant and is controlled by a multitude of interacting factors. researchgate.netijpab.com Understanding these factors is essential for predicting the herbicide's persistence and potential for environmental contamination.

pH: Soil and water pH is a critical factor. nih.gov It can directly influence the activity of microbial enzymes and the bioavailability of the herbicide. nih.gov Studies on the degradation of the related herbicide isoproturon by Sphingomonas spp. revealed a narrow optimal pH range of 7.0 to 7.5 for efficient metabolism. nih.gov For the degradation of nicosulfuron (B1678754) by immobilized laccase, optimal pH values were found to be 5.0 in water and 5.9 in soil. mdpi.com

Temperature: Temperature affects microbial growth and enzyme kinetics. nih.gov Generally, rising temperatures (within a certain range) increase the rate of biodegradation. mdpi.comnih.gov For instance, the degradation of some herbicides by a bacterial consortium increased as the temperature rose from 25°C to 35°C. nih.gov However, the relationship is not always straightforward, and some compounds may show faster degradation in cooler seasons, suggesting complex interactions with the microbial community. nih.gov

Microbial Acclimation: The history of pesticide exposure in a soil can significantly impact degradation rates. researchgate.net Soils with a history of phenylurea application often harbor adapted microbial populations that can degrade the compound more rapidly upon subsequent exposure. nih.gov This phenomenon, known as microbial acclimation, can lead to accelerated degradation. researchgate.net

Bioavailability: For microorganisms to degrade a compound, they must be able to access it. Sorption to soil particles can reduce the amount of herbicide in the soil solution, limiting its bioavailability for microbial uptake and degradation. oup.comresearchgate.net

Soil Properties: Other soil characteristics, such as organic carbon content, can influence degradation. researchgate.netcsu.edu.au Soil organic carbon can serve as a co-metabolite and support a larger, more active microbial population, which often has a positive influence on degradation rates. researchgate.net

Table 4: Summary of Factors Influencing Biodegradation of Phenylurea Herbicides

| Factor | Effect on Biodegradation Rate | Reference(s) |

| pH | Highly influential; specific optimal ranges for degrading microbes exist. | nih.govnih.govmdpi.com |

| Temperature | Generally, higher temperatures increase rates, but the effect can be complex. | nih.govmdpi.comnih.gov |

| Microbial Acclimation | Prior exposure often leads to faster degradation. | researchgate.netnih.gov |

| Bioavailability | Reduced by strong sorption to soil, which can slow degradation. | oup.comresearchgate.net |

| Organic Carbon | Generally has a positive influence on degradation. | researchgate.net |

| Contaminant Concentration | Can be a limiting factor; high concentrations can be toxic, low concentrations may not induce enzymes. | researchgate.netnih.gov |

Transport and Distribution in Environmental Compartments

Metobromuron's journey through the environment involves several key transport processes. Its potential to leach through the soil profile, volatilize into the atmosphere, and partition between water and sediment determines its ultimate fate and concentration in different environmental matrices.

The vertical movement of metobromuron through the soil profile, known as leaching, is a significant pathway that can lead to the contamination of groundwater resources. The mobility of this compound is influenced by its adsorption characteristics and persistence, as well as the properties of the soil itself, such as texture and organic matter content.

Metobromuron is generally considered to be moderately mobile in soil, with a moderate risk of leaching to groundwater. nih.govherts.ac.uk The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies metobromuron in a "Transition state," suggesting it can be mobile under certain conditions. herts.ac.uk The soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a chemical to bind to soil organic matter, has a wide range of reported values for metobromuron. Experimental values have been reported as low as 60 to 104.7 mL/g, while other studies and calculations report higher values, around 470 to 490 mL/g. nih.gov This range suggests that its mobility can vary significantly, from high to medium, depending on the specific soil characteristics. nih.gov Generally, as the organic matter content of the soil increases, the movement of phenylurea herbicides like metobromuron decreases due to stronger binding. nih.gov

Field and laboratory studies provide direct evidence of its leaching behavior. In a lysimeter study designed to simulate field conditions, metobromuron was observed to reach a depth of 120 cm just 17 days after application. Following leaching events totaling 80 mm of percolation, 0.48% of the total applied metobromuron was recovered in the collected water samples. This indicates a tangible potential for the compound to move through the soil profile and reach underlying water sources.

Table 1: Research Findings on Metobromuron Leaching

| Study Type | Key Finding | Reference |

| Lysimeter Experiment | Reached 120 cm depth within 17 days of application. | |

| Lysimeter Experiment | 0.48% of the applied amount was detected in leachate after 80 mm of percolation. | |

| Mobility Classification | Classified as "Moderately mobile" with a "Transition state" GUS score. | herts.ac.uk |

| Sorption Analysis | Movement decreases as soil organic matter content increases. | nih.gov |

The structure and type of soil are paramount; leaching occurs most rapidly in sandy soils with low organic matter content because they have a weaker capacity to adsorb the herbicide. nih.gov

Volatilization is the process by which a substance transitions from a solid or liquid state on a surface, such as soil or foliage, into a gaseous state in the atmosphere. For pesticides, this is a key pathway for loss from the application site and subsequent long-range atmospheric transport.

Metobromuron is described as being "quite volatile". herts.ac.uk Its potential to vaporize is quantified by its vapor pressure. Research data indicates a vapor pressure of 0.219 mPa at 25°C, confirming its capacity to enter the atmosphere. pnwhandbooks.org

The rate of volatilization from soil surfaces is not constant and is significantly influenced by environmental conditions. Key factors include soil water content, air humidity, and temperature. herts.ac.ukecetoc.org Studies on other herbicides have shown that volatilization losses are closely correlated with the amount of water in the surface soil; losses increase exponentially with higher surface soil moisture. ecetoc.org An increase in the relative humidity of the air can also lead to a significantly higher volatilization rate, particularly in dry conditions. herts.ac.uk This suggests that events like rainfall or irrigation following application to a dry field could temporarily increase the atmospheric flux of metobromuron.

Table 2: Physical Properties of Metobromuron Related to Volatilization

| Property | Value | Temperature | Reference |

| Vapor Pressure | 0.219 mPa | 25°C | pnwhandbooks.org |

| Volatility Class | Quite volatile | N/A | herts.ac.uk |

Aquatic Transport and Sediment-Water Partitioning

Once in an aquatic system, either through runoff or leaching, the transport and fate of metobromuron are largely determined by its tendency to partition between the water column and sediment. This behavior is primarily governed by the compound's affinity for organic carbon, which is abundant in sediment.

The octanol-water partition coefficient (Log P or Log Kow) is a measure of a chemical's lipophilicity, or its preference for fatty or organic phases over water. For metobromuron, the Log P value is 2.48, indicating it is moderately lipophilic. pnwhandbooks.orgherts.ac.uk This property suggests a tendency to adsorb to the organic fraction of sediment and suspended particles rather than remaining fully dissolved in the water column. pnwhandbooks.org

The soil organic carbon-water partition coefficient (Koc) provides a more direct measure of this partitioning behavior in soil and sediment. ecetoc.org As noted previously, experimental Koc values for metobromuron range from approximately 60 to 490 mL/g. nih.gov A lower Koc value implies weaker sorption and greater mobility in the dissolved phase, making the compound more available for aquatic transport over long distances. A higher Koc value indicates stronger sorption to sediment, leading to its accumulation in the benthic zone of aquatic systems. ucanr.edu This partitioning is a critical process, as chemicals bound to sediment are generally less bioavailable to organisms in the water column but can pose a risk to sediment-dwelling organisms. herts.ac.uk

Table 3: Partitioning Properties of Metobromuron

| Property | Value | pH | Conditions | Reference |

| Log P (Octanol-water partition coefficient) | 2.48 | 7 | 20°C | pnwhandbooks.orgherts.ac.uk |

| Koc (Organic carbon partition coefficient) | 60 - 490 mL/g | N/A | Range from multiple experimental and calculated sources | nih.gov |

Ecotoxicological Investigations Non Human Organisms and Environmental Impact Assessment

Impact on Non-Target Terrestrial Organisms

The introduction of Metobromuron (B166326) into the terrestrial environment can influence a range of organisms from microorganisms to invertebrates and non-target plants.

Effects on Soil Microbial Communities and Enzyme Activities

Soil microorganisms are fundamental to soil health and fertility. Regulatory studies on Metobromuron have shown that at an application rate of 65.9 mg per kg of soil, it had no significant adverse effects on key microbial processes like nitrogen and carbon mineralization over an 84-day period. herts.ac.uk While this suggests a low impact on these broad metabolic functions, other research on herbicides from the same class indicates that higher concentrations can potentially alter microbial community structure and decrease specific enzyme activities. nih.gov For instance, studies on the herbicide mesotrione (B120641) have shown that while urease and acid phosphatase activities remained stable, β-glucosidase activity was reduced at higher concentrations. nih.gov Similarly, research on other herbicides has demonstrated that high application rates can lead to a decrease in soil microbial biomass. frontiersin.org

Phytotoxicity to Non-Crop Plants and Wild Flora at Sub-Lethal Concentrations

The potential for herbicides to affect non-target plants, including wild flora, is a key consideration in environmental risk assessment. umweltbundesamt.de Metobromuron can cause phytotoxicity if it drifts onto nearby susceptible plants, crops, or pastures. apvma.gov.au Precautionary statements on product labels advise against applying it where it may come into contact with the roots of non-target vegetation. apvma.gov.au

Studies have determined the effective rate causing a 50% reduction in vegetative vigor (ER₅₀) for a range of non-target plants. This highlights the varying sensitivity among different species.

Table 1: Phytotoxicity of Metobromuron to Non-Target Plants

| Endpoint | Value (g ha⁻¹) | Species Tested |

| Vegetative Vigour ER₅₀ | 539 | 10 species |

Data sourced from regulatory studies. herts.ac.uk

Research on other herbicides has shown that sub-lethal doses can lead to effects such as delayed flowering and reduced seed production, with plants sometimes showing greater sensitivity during reproductive stages compared to the seedling stage. au.dk

Influence on Invertebrate Populations and Soil Biota (e.g., Earthworms, Beneficial Insects)

Soil and surface-dwelling invertebrates can be exposed to Metobromuron, with varying degrees of toxicity observed among different groups. While considered to have low toxicity to honeybees, it is moderately toxic to earthworms. herts.ac.uk The acute toxicity to other soil-dwelling organisms like Collembola (springtails) has been quantified. herts.ac.uk

Beneficial insects, which play a crucial role in pest control, can also be affected. scirp.orghin.com.au Laboratory tests on glass plates revealed that Metobromuron is toxic to the predatory mite Typhlodromus pyri but shows low toxicity to the parasitic wasp Aphidius rhopalosiphi. apvma.gov.au

Table 2: Toxicity of Metobromuron to Terrestrial Invertebrates

| Organism | Species | Endpoint | Value | Classification |

| Earthworm | - | - | - | Moderately Toxic |

| Collembola (Springtail) | - | Acute LC₅₀ | > 500 mg/kg soil | - |

| Predatory Mite | Typhlodromus pyri | LR₅₀ | 50 g a.i./ha | Toxic |

| Parasitic Wasp | Aphidius rhopalosiphi | LR₅₀ | > 4098 g a.i./ha | Low Toxicity |

Data sourced from regulatory studies and databases. apvma.gov.auherts.ac.uk

Effects on Aquatic Ecosystems

The presence of Metobromuron in aquatic environments through runoff or spray drift poses a risk to water-dwelling organisms.

Algal Growth Inhibition and Photosynthetic Efficiency in Aquatic Microorganisms

As an inhibitor of photosynthesis, Metobromuron is highly toxic to algae and aquatic plants. apvma.gov.au Standardized algal growth inhibition tests are used to determine the concentration at which the growth of algal populations is significantly affected. env.go.jpoecd.org The green alga Pseudokirchneriella subcapitata is a recommended test species for such assessments. env.go.jp

Studies have shown that Metobromuron has a 72-hour median effective concentration for growth rate inhibition (ErC₅₀) of 0.048 mg/L for this species. Furthermore, its major metabolite, desmethoxy-metobromuron, demonstrates a similar level of toxicity to algae. apvma.gov.au

Table 3: Toxicity of Metobromuron to Aquatic Microorganisms

| Organism | Species | Endpoint | Value (mg/L) |

| Green Alga | Pseudokirchneriella subcapitata | 72hr ErC₅₀ | 0.048 |

Data sourced from regulatory studies. apvma.gov.au

Impact on Aquatic Invertebrates (e.g., Daphnia magna, Sea Urchin Embryos)

Aquatic invertebrates are standard models for ecotoxicological testing. Daphnia magna, a small planktonic crustacean, is a key indicator species for the health of freshwater ecosystems. i-repository.netnih.gov The toxicity of Metobromuron to Daphnia magna has been established through acute immobilization tests.

**Table 4: Acute Toxicity of Metobromuron to *Daphnia magna***

| Organism | Species | Endpoint | Value (mg/L) |

| Water Flea | Daphnia magna | 48hr EC₅₀ | 33 |

Data sourced from regulatory databases. herts.ac.uk

Sea urchin embryos are also utilized in ecotoxicology to assess the effects of chemicals on developmental processes. nih.govnih.gov However, specific toxicological data for the impact of 3-(3-Methoxyphenyl)-1,1-dimethylurea on sea urchin embryos were not available in the reviewed literature.

Bioaccumulation and Biomagnification Potential in Aquatic Food Webs (focused on mechanistic understanding)

The potential for this compound to bioaccumulate and biomagnify within aquatic food webs is a significant aspect of its environmental risk profile. Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration higher than that in the surrounding medium. Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain.

The bioconcentration factor (BCF) is a key metric used to quantify the bioaccumulation potential of a chemical in aquatic organisms. It is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state. While a specific BCF for this compound has not been documented in the available research, studies on similar compounds like linuron (B1675549) have shown bioconcentration factors in fish, indicating that compounds of this class can be taken up from the water. epa.gov The calculated BCF for the related compound 1,3-Dimethylurea is low, suggesting a low potential for bioaccumulation. oecd.org However, it is crucial to note that structural differences, such as the presence and position of the methoxyphenyl group, can significantly alter a compound's bioaccumulation potential.

Mechanistically, the uptake of phenylurea herbicides by aquatic organisms can occur through various routes, including absorption across respiratory surfaces like gills, and dietary intake. nih.gov Once absorbed, the compound's fate within the organism is determined by metabolic processes. The ability of an organism to metabolize and excrete the compound plays a crucial role in mitigating bioaccumulation. nih.gov For many phenylurea herbicides, metabolism often involves N-demethylation and hydroxylation reactions. researchgate.net The efficiency of these metabolic pathways can vary significantly among different species, leading to species-specific differences in bioaccumulation.

Mechanisms of Toxicity at the Organismal and Cellular Level (non-human)

The toxicity of this compound to non-human organisms is primarily understood through the mechanisms established for the broader class of phenylurea herbicides. These compounds are known to exert their effects at a fundamental cellular level, impacting critical life-sustaining processes.

Disruption of Cellular Energy Metabolism and Photosynthesis

The primary and most well-documented mechanism of action for phenylurea herbicides is the inhibition of photosynthesis. nih.gov These herbicides act as potent and specific inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. nih.gov They function by binding to the QB-binding site on the D1 protein of the PSII complex. nih.gov This binding event blocks the flow of electrons from PSII to plastoquinone (B1678516), thereby interrupting the entire photosynthetic process. nih.gov The disruption of electron transport halts the production of ATP and NADPH, the energy currency and reducing power, respectively, that are essential for carbon fixation and the synthesis of organic molecules. nih.gov This ultimately leads to the starvation and death of the affected photosynthetic organism. Given its structural similarity to other phenylurea herbicides, it is highly probable that this compound shares this primary mode of action.

In addition to the direct inhibition of photosynthesis, there is evidence that some phenylurea herbicides can affect cellular energy metabolism in non-photosynthetic organisms. For example, studies on the phenylurea herbicide linuron have demonstrated its ability to impair oxidative respiration in the mitochondria of developing zebrafish embryos. nih.govifremer.fr This suggests that, at least for some compounds in this class, there may be secondary targets within the cellular energy-generating pathways of heterotrophic organisms. The impairment of mitochondrial function can lead to a decrease in ATP production, which can have widespread detrimental effects on cellular processes.

Induction of Oxidative Stress and Cellular Damage

Exposure to phenylurea herbicides can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capabilities of a cell. The blockage of the photosynthetic electron transport chain by these herbicides can lead to an over-reduction of the electron carriers in PSII. This can result in the transfer of electrons to molecular oxygen, generating highly reactive superoxide (B77818) radicals (O2•−) and other ROS.

This overproduction of ROS can overwhelm the cell's antioxidant defense systems, which include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). oecd.orgumweltbundesamt.de The resulting oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, the oxidative degradation of lipids, can compromise the integrity and function of cellular membranes. Oxidative damage to proteins can lead to the loss of enzyme activity and disruption of cellular signaling pathways. DNA damage can result in mutations and genomic instability. Studies on various organisms have shown that exposure to environmental contaminants can lead to increased activity of antioxidant enzymes as a compensatory response to oxidative stress. umweltbundesamt.de

Development of Ecotoxicological Models for Predicting Environmental Risk